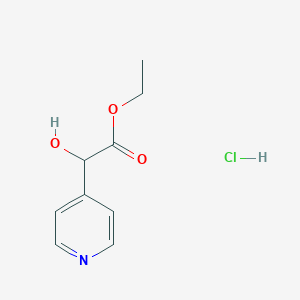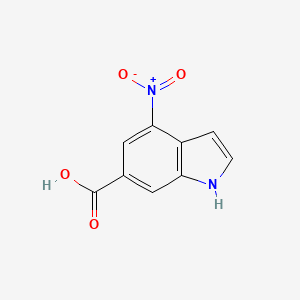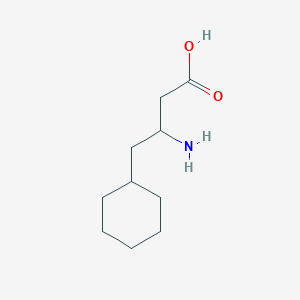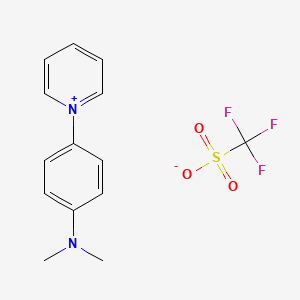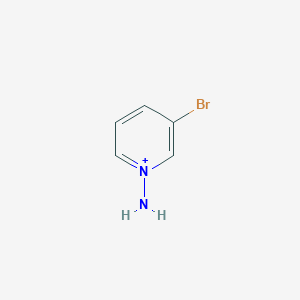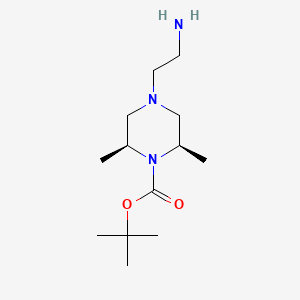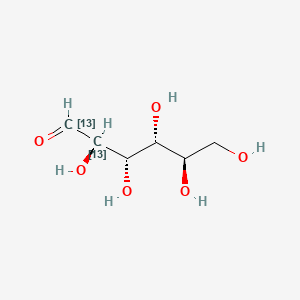
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is a stereoisomer of a hexose sugar derivative. This compound is characterized by its five hydroxyl groups and an aldehyde group, making it a polyhydroxy aldehyde. The presence of isotopic carbon-13 labeling at positions 1 and 2 makes it useful in various scientific studies, particularly in metabolic and structural analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexose sugar, such as glucose.
Isotopic Labeling: Carbon-13 isotopes are introduced at specific positions using labeled precursors.
Oxidation: The primary alcohol group at the anomeric carbon is oxidized to form the aldehyde group.
Purification: The compound is purified using chromatographic techniques to ensure the correct stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as fermentation using genetically modified microorganisms that incorporate carbon-13 isotopes into the sugar backbone. This method ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.
Reduction: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanol.
Substitution: Various ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal is used in several scientific research fields:
Chemistry: Used as a labeled standard in NMR spectroscopy to study molecular structures.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Investigated for its potential role in understanding diseases related to carbohydrate metabolism, such as diabetes.
Industry: Utilized in the production of labeled compounds for research and development.
Mecanismo De Acción
The compound exerts its effects primarily through its interactions with enzymes involved in carbohydrate metabolism. The isotopic labeling allows researchers to track the compound’s incorporation and transformation within biological systems, providing insights into metabolic pathways and enzyme mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Glucose: A common hexose sugar with similar hydroxyl and aldehyde groups but without isotopic labeling.
Galactose: Another hexose sugar with a different stereochemistry.
Mannose: A hexose sugar with a different arrangement of hydroxyl groups.
Uniqueness
The uniqueness of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal lies in its specific stereochemistry and isotopic labeling, which make it a valuable tool for detailed structural and metabolic studies.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,3+1 |
Clave InChI |
GZCGUPFRVQAUEE-KEORKCHZSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanoic acid](/img/structure/B12947126.png)
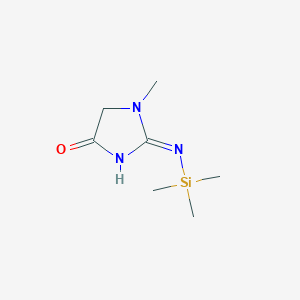
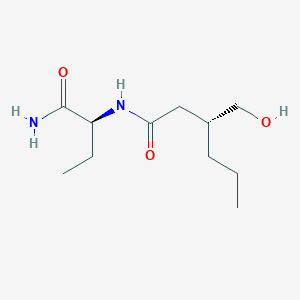
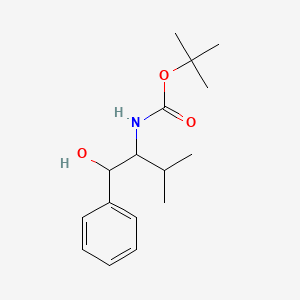
![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
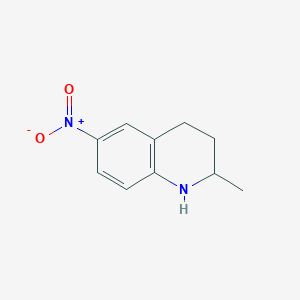
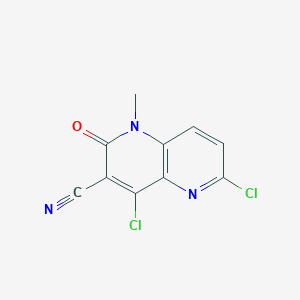
![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)
